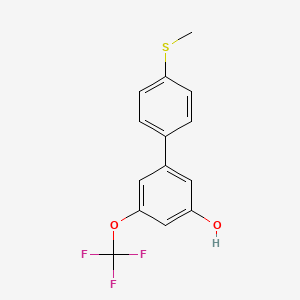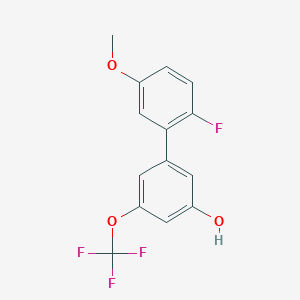
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-FMP-3-TFM) is an aromatic compound with a phenolic group and three fluorine atoms. It is a fluorinated derivative of the phenolic compounds, which have been extensively studied for their potential applications in various fields. 5-FMP-3-TFM has unique properties that make it an attractive compound for use in a variety of scientific research applications.
Applications De Recherche Scientifique
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been extensively studied for its potential applications in various fields, such as drug design, material science, and biochemistry. It has been shown to be a useful tool for studying the structure and function of proteins and enzymes, as well as for the synthesis of new drugs and materials. It has also been used as a fluorescent probe in cell imaging, as well as in the development of new catalysts and inhibitors.
Mécanisme D'action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions. It has also been suggested that the fluorine atoms may play a role in the interaction, as they can form strong hydrogen bonds with the target proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, it has been shown to bind to the active site of the enzyme and inhibit its activity.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in laboratory experiments. It is a highly stable compound, with a low toxicity and low flammability. It is also relatively easy to synthesize, making it a cost-effective option for use in experiments. However, its low solubility in aqueous solutions limits its use in certain experiments, as it may not be suitable for use in aqueous solutions.
Orientations Futures
The potential future directions for 5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are numerous. It could be used in the development of new drugs and materials, as well as in the study of protein and enzyme structure and function. It could also be used in the development of new catalysts and inhibitors, as well as in the development of new fluorescent probes for cell imaging. Additionally, it could be used to study the effects of fluorinated compounds on biological systems, as well as to study the effects of fluorine on other molecules. Finally, it could be used to study the effects of fluorine on other biological processes, such as gene expression and metabolic pathways.
Méthodes De Synthèse
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through a three-step process, which involves the reaction of 4-methoxyphenol with 3-trifluoromethoxybenzoyl chloride, followed by the reaction of the obtained intermediate with 3-fluoro-4-methoxybenzoyl chloride. The reaction is carried out in a solvent system of dichloromethane and triethylamine at room temperature. The reaction is then quenched with water, and the desired product is isolated and purified by column chromatography.
Propriétés
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O3/c1-20-13-3-2-8(6-12(13)15)9-4-10(19)7-11(5-9)21-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDPSIIYWQZKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686621 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261952-50-4 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














